molecular formula C18H13ClN2OS B11057199 3-(2-chlorophenyl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

3-(2-chlorophenyl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11057199
M. Wt: 340.8 g/mol
InChI Key: VUEOWHYSYKVUPS-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both chlorophenyl and thiophenyl groups contributes to its unique chemical properties and potential interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves the use of 2-chlorobenzoyl chloride or 2-chlorobenzaldehyde in a Friedel-Crafts acylation or alkylation reaction.

    Incorporation of the Thiophenyl Group: The thiophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl and thiophenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-chlorophenyl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its structural features allow it to interact with specific proteins and enzymes, making it a promising lead compound for new drug development.

Industry

Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may be exploited in the creation of new polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and thiophenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key binding domains. These interactions can alter cellular pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one: Lacks the thiophenyl group, which may affect its biological activity and chemical reactivity.

    3-(2-bromophenyl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and interactions.

    3-(2-chlorophenyl)-2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one: Contains a furan ring instead of thiophene, which may influence its chemical and biological properties.

Uniqueness

The presence of both the chlorophenyl and thiophenyl groups in 3-(2-chlorophenyl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H13ClN2OS

Molecular Weight

340.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-thiophen-2-yl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C18H13ClN2OS/c19-13-7-2-4-9-15(13)21-17(16-10-5-11-23-16)20-14-8-3-1-6-12(14)18(21)22/h1-11,17,20H

InChI Key

VUEOWHYSYKVUPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CS3)C4=CC=CC=C4Cl

Origin of Product

United States

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